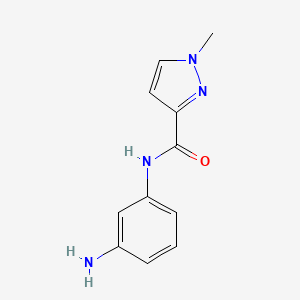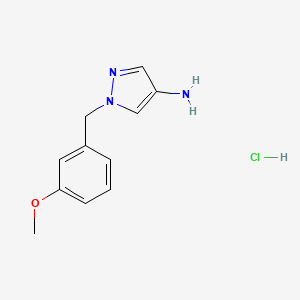![molecular formula C17H16N2S B7725697 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B7725697.png)
3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine is a heterocyclic compound that features a thiazole ring substituted with a 2,4-dimethylphenyl group and a phenylamine group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction between 2,4-dimethylphenyl isothiocyanate and 2-aminobenzylamine under reflux conditions in an appropriate solvent can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yields. The use of catalysts, such as Amberlyst-70, can enhance the reaction efficiency and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of dyes, fungicides, and biocides.
Mecanismo De Acción
The mechanism of action of 3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to exert anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine stands out due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 2,4-dimethylphenyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-6-7-15(12(2)8-11)16-10-20-17(19-16)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTSOVLHLBXNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B7725637.png)
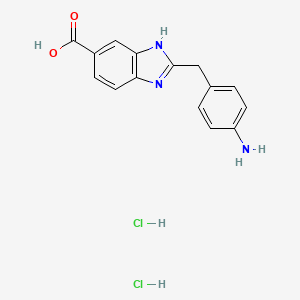
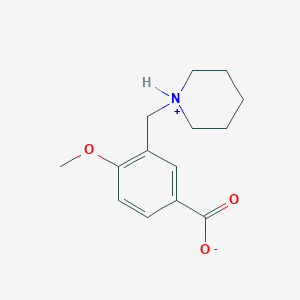
![(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7725655.png)
![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B7725658.png)
![(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7725670.png)
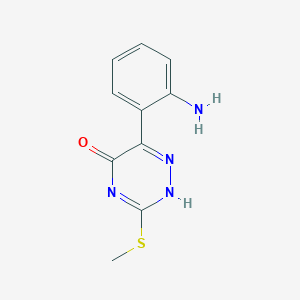
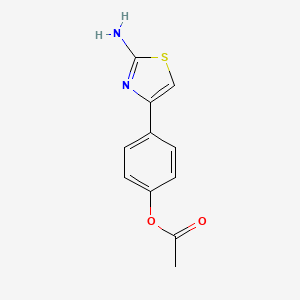
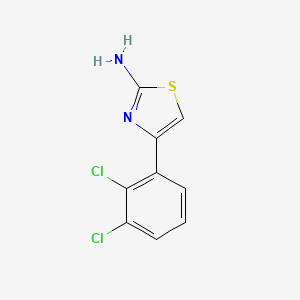
![2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B7725700.png)
